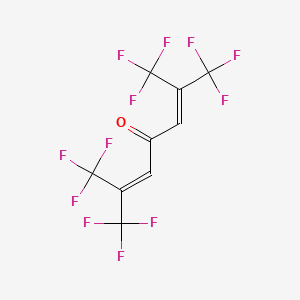
Bis(hexafluoroacetonyl)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(hexafluoroacetonyl)acetone, also known as this compound, is a useful research compound. Its molecular formula is C9H2F12O and its molecular weight is 354.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for bis(hexafluoroacetonyl)acetone, and what factors influence reaction yields?
this compound can be synthesized via nucleophilic addition reactions involving hexafluoroacetone derivatives. A common approach involves condensing hexafluoroacetone with acetone precursors under anhydrous conditions, using Lewis acids (e.g., BF₃) as catalysts. Reaction yields are highly sensitive to moisture and temperature; maintaining sub-zero temperatures (-20°C to 0°C) and inert atmospheres (argon/nitrogen) minimizes side reactions like hydrolysis. Solvent choice (e.g., tetrahydrofuran or dichloromethane) also critically impacts purity, with polar aprotic solvents favoring higher yields .
| Key Parameters | Optimal Conditions |
|---|---|
| Temperature | -20°C to 0°C |
| Catalyst | BF₃·Et₂O |
| Solvent | Anhydrous tetrahydrofuran |
| Reaction Time | 12–24 hours |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Critical for confirming fluorinated groups. Peaks typically appear at δ -75 to -85 ppm (CF₃ groups) and δ -120 to -130 ppm (CF₂ groups) .
- FTIR : Strong absorbance at ~1,750 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C-F stretches) .
- Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 412.0 for C₉F₁₂O₂) .
Advanced Research Questions
Q. How does this compound inhibit the water-splitting enzyme system (Photosystem II) in chloroplasts?
this compound acts as a competitive inhibitor by binding to the oxygen-evolving complex (OEC) of Photosystem II, disrupting manganese-calcium clusters essential for water oxidation. Studies using spinach chloroplasts show a dose-dependent reduction in oxygen evolution (IC₅₀ ≈ 10 µM). Mechanistic insights derive from EPR spectroscopy, which reveals altered Mn³⁺/Mn⁴⁺ redox states upon inhibitor binding .
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, enthalpy of vaporization)?
Discrepancies often arise from impurities or measurement techniques. Standardize characterization using:
- Differential Scanning Calorimetry (DSC) for phase transitions.
- Static vapor pressure measurements (e.g., Knudsen effusion method) for vaporization enthalpy. Cross-referencing with NIST Chemistry WebBook data ensures consistency, though experimental replication under controlled humidity and purity (>99%) is advised .
Q. What strategies optimize the stability of this compound in experimental settings?
- Storage : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
- Handling : Use gloveboxes with <1 ppm H₂O/O₂ for sensitive reactions.
- Stabilizers : Add molecular sieves (3Å) to solvents to scavenge trace moisture .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electrophilic reactivity at carbonyl groups and fluorine substitution effects. Solvent models (e.g., PCM for THF) improve accuracy for reaction barriers. Recent studies correlate LUMO energy (-2.1 eV) with nucleophilic attack susceptibility .
Q. Data Contradiction Analysis
Discrepancies in reported boiling points (e.g., 120°C vs. 135°C) may stem from:
Purity : Impurities lower observed boiling points.
Measurement Technique : Dynamic vs. static methods yield variations.
Isomerism : Undetected stereoisomers in synthesis batches.
Resolution : Validate purity via GC-MS (>99.5%) and replicate measurements using ASTM International protocols .
属性
CAS 编号 |
30902-53-5 |
|---|---|
分子式 |
C9H2F12O |
分子量 |
354.09 g/mol |
IUPAC 名称 |
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)hepta-2,5-dien-4-one |
InChI |
InChI=1S/C9H2F12O/c10-6(11,12)4(7(13,14)15)1-3(22)2-5(8(16,17)18)9(19,20)21/h1-2H |
InChI 键 |
JEFPMSDXBFUICL-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(=O)C=C(C(F)(F)F)C(F)(F)F |
规范 SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Key on ui other cas no. |
30902-53-5 |
同义词 |
bis(hexafluoroacetonyl)acetone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















